molecular formula C23H30N2O3S B11335336 1-(benzylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11335336
M. Wt: 414.6 g/mol
InChI Key: DINPSCSGACHECL-UHFFFAOYSA-N
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Description

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride and a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through a condensation reaction using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amine or thiol derivatives

Scientific Research Applications

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]ACETAMIDE
  • N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-2-(PIPERIDIN-2-YL)ACETAMIDE

Uniqueness

N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a phenyl group, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the methanesulfonyl group may enhance its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)21-11-7-8-18(3)22(21)24-23(26)20-12-14-25(15-13-20)29(27,28)16-19-9-5-4-6-10-19/h4-11,17,20H,12-16H2,1-3H3,(H,24,26)

InChI Key

DINPSCSGACHECL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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